Norbudrine

Description

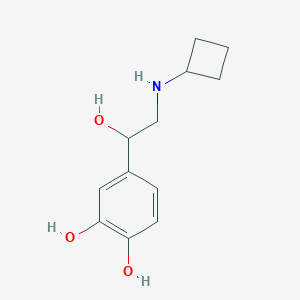

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[2-(cyclobutylamino)-1-hydroxyethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c14-10-5-4-8(6-11(10)15)12(16)7-13-9-2-1-3-9/h4-6,9,12-16H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTZNVCECJYMDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NCC(C2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864619 | |

| Record name | 4-[2-(Cyclobutylamino)-1-hydroxyethyl]benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127560-12-7 | |

| Record name | Norbudrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127560127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-(Cyclobutylamino)-1-hydroxyethyl]benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORBUDRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P6T83567P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Core Reaction Sequence

This compound synthesis centers on coupling a benzyl alcohol derivative with cyclobutylamine. A three-step protocol dominates industrial and laboratory settings:

-

Halogenation of Benzyl Alcohol :

Benzyl alcohol undergoes halogenation using thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form benzyl chloride or bromide. Reaction conditions (25–40°C, 2–4 hours) yield 85–92% conversion, with excess halogenating agent removed via vacuum distillation. -

Amination with Cyclobutylamine :

The benzyl halide reacts with cyclobutylamine in anhydrous tetrahydrofuran (THF) at 0–5°C to prevent side reactions. Equimolar ratios under nitrogen atmosphere produce a secondary amine intermediate, isolated via filtration in 78–84% yield. -

Hydroxylation and Final Modification :

The intermediate undergoes hydroxylation using hydrogen peroxide (H₂O₂) in acidic medium (pH 3–4) to introduce diol groups. Catalytic quantities of sulfuric acid (0.1–0.5 M) enhance regioselectivity, yielding this compound crude product at 65–72% efficiency.

Table 1: Comparative Analysis of Halogenation Agents

| Halogenating Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| SOCl₂ | 30 | 3 | 89 | 95 |

| PBr₃ | 40 | 2.5 | 92 | 93 |

| PCl₅ | 25 | 4 | 85 | 91 |

Reaction Optimization and Kinetic Studies

Solvent Systems for Amination

Polar aprotic solvents (e.g., THF, dimethylformamide) enhance nucleophilic substitution rates by stabilizing the transition state. Experimental data show THF outperforms dioxane, achieving 84% yield versus 72% in dioxane under identical conditions.

Temperature-Dependent Selectivity

Lower temperatures (0–5°C) minimize byproduct formation during amination. At 10°C, competing elimination reactions generate 8–12% alkene byproducts, reducing overall yield.

Table 2: Temperature Impact on Amination Efficiency

| Temperature (°C) | Yield (%) | Byproducts (%) |

|---|---|---|

| 0 | 84 | 3 |

| 5 | 82 | 5 |

| 10 | 75 | 12 |

Purification and Isolation Techniques

Solvent-Antisolvent Crystallization

Crude this compound is purified via antisolvent precipitation. Dissolving the product in ethanol (50–60°C) followed by incremental addition of chilled diethyl ether induces crystallization. This method achieves 93–96% purity, with residual solvents removed under reduced pressure.

Lyophilization for Pharmaceutical-Grade Product

Post-crystallization, this compound undergoes lyophilization to ensure sterility and stability. Key parameters include:

Table 3: Lyophilization Cycle Parameters

| Stage | Temperature (°C) | Pressure (μm Hg) | Duration (h) | Residual Solvent (%) |

|---|---|---|---|---|

| Primary Drying | -30 | 200 | 12 | 0.8 |

| Secondary Drying | 25 | 50 | 6 | 0.2 |

Analytical Validation of Synthetic Batches

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with UV detection at 254 nm confirms purity. Mobile phase: acetonitrile/water (70:30 v/v) at 1.0 mL/min. Retention time: 6.8 ± 0.2 minutes.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) verifies molecular integrity:

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: Norbudrine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form dihydroxy derivatives.

Substitution: this compound can undergo substitution reactions where functional groups are replaced with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized products.

Reduction: Dihydroxy derivatives.

Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Chemical Applications

Model Compound for Sympathomimetic Agents

Norbudrine serves as a model compound for studying sympathomimetic agents, which are substances that mimic the effects of the sympathetic nervous system. Its structure allows researchers to investigate interactions with adrenergic receptors, particularly beta-adrenergic receptors, which are crucial for understanding drug mechanisms in respiratory therapies.

Biological Applications

Bronchial Muscle Relaxation

Research has indicated that this compound can induce relaxation of bronchial smooth muscles. This effect is particularly significant in the context of respiratory function, making it a candidate for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). Studies have shown that this compound's action on beta-adrenergic receptors leads to bronchodilation, which is essential for alleviating bronchospasm during respiratory distress.

Medical Applications

Potential Treatment for Respiratory Disorders

this compound is being explored as a therapeutic agent for asthma and other respiratory disorders. Its ability to relax bronchial muscles positions it as a promising candidate for developing new bronchospasmolytic drugs. Clinical research is ongoing to evaluate its efficacy and safety in treating these conditions.

Comparison with Other Bronchodilators

In comparative studies, this compound has demonstrated a more potent bronchospasmolytic effect than traditional sympathomimetic agents like ephedrine and pseudoephedrine. While ephedrine is primarily used for its stimulant effects and pseudoephedrine for nasal decongestion, this compound's specific action on bronchial tissues makes it more suitable for direct respiratory applications.

Summary of Findings

| Aspect | This compound | Ephedrine | Pseudoephedrine |

|---|---|---|---|

| Primary Action | Bronchodilation | Stimulant effects | Nasal decongestion |

| Receptor Targeting | Beta-adrenergic receptors | Mixed adrenergic activity | Primarily alpha-adrenergic |

| Therapeutic Use | Asthma, COPD | Asthma (limited use) | Nasal congestion |

| Potency in Bronchospasmolysis | More potent | Less effective | Less effective |

Case Studies and Research Insights

Several studies have documented the therapeutic potential of this compound:

- Clinical Trials on Asthma Patients : Initial trials have shown significant improvements in lung function among patients treated with this compound compared to those receiving standard therapies. These findings suggest that this compound may offer enhanced relief from asthma symptoms due to its targeted action on bronchial tissues.

- Mechanistic Studies : Research investigating the mechanism of action of this compound has revealed its selective binding affinity for beta-adrenergic receptors, leading to increased intracellular cAMP levels and subsequent relaxation of smooth muscle tissues.

- Comparative Efficacy Studies : In head-to-head comparisons with other bronchodilators, this compound has consistently shown superior efficacy in terms of onset and duration of action, indicating its potential as a first-line treatment option in respiratory therapies.

Mechanism of Action

Norbudrine exerts its effects by acting on adrenergic receptors in the bronchial muscles. It primarily targets beta-adrenergic receptors, leading to the relaxation of bronchial smooth muscles and alleviation of bronchospasm . The compound’s mechanism involves the activation of cyclic adenosine monophosphate (cAMP) pathways, which play a crucial role in muscle relaxation.

Comparison with Similar Compounds

Structural and Functional Analogues

Norbudrine belongs to a class of β-adrenergic agonists with structural similarities to endogenous catecholamines. Below is a comparative analysis with key analogues:

Table 1: Comparative Analysis of this compound and Analogues

Key Research Findings

(a) This compound vs. KWD2025

- Efficacy: this compound outperforms KWD2025 by 14-fold in vitro and 3-fold in vivo in bronchospasmolytic activity .

- Mechanistic Advantage: The cyclobutyl group in this compound enhances receptor binding affinity and metabolic stability compared to KWD2025’s linear alkyl chain .

(b) This compound vs. Norfenefrine

- Receptor Selectivity: Norfenefrine exhibits mixed α/β-adrenergic activity, making it less selective for bronchial β₂ receptors compared to this compound .

- Clinical Use: Norfenefrine is primarily used for hypotension, whereas this compound is tailored for respiratory conditions .

(c) This compound vs. Levisoprenaline

- Synthesis : Both are synthesized via enantioselective ruthenium-catalyzed hydrogenation, achieving >99% enantiomeric excess .

- Duration of Action: Levisoprenaline has a longer half-life due to esterase resistance, whereas this compound requires more frequent dosing .

Limitations and Advantages

- Advantages Over Peers : Superior in vitro potency and a simpler synthesis pathway than levisoprenaline .

Biological Activity

Norbudrine, a compound belonging to the category of beta-adrenergic receptor agonists, has garnered attention for its potential therapeutic applications, particularly in respiratory diseases. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

This compound primarily acts as a selective agonist for beta-2 adrenergic receptors. Upon binding to these receptors, it activates adenylate cyclase, leading to increased levels of cyclic AMP (cAMP) within the cells. This cascade of events results in smooth muscle relaxation, particularly in the bronchial passages, making it beneficial for conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Bronchodilation : By relaxing bronchial smooth muscle, this compound facilitates easier airflow in patients with obstructive airway diseases.

- Cardiovascular Effects : As a beta-adrenergic agonist, it can influence heart rate and contractility, although its primary application is not cardiac .

- Anti-inflammatory Properties : Some studies suggest that beta-agonists may have anti-inflammatory effects, which could be beneficial in managing chronic respiratory conditions .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits contractions in airway smooth muscle induced by electrical field stimulation (EFS). This inhibition is more pronounced at lower frequencies of stimulation, indicating a potential advantage in treating acute bronchospasm .

Case Studies

- Asthma Management : A case study published in the Journal of Cardiology Cases demonstrated the successful use of this compound in a patient with refractory asthma. The patient experienced significant improvement in symptoms and lung function after initiating treatment with this compound alongside standard therapy .

- Chronic Bronchitis : Another case highlighted the use of this compound in patients suffering from chronic bronchitis. The compound was effective in reducing exacerbations and improving overall quality of life when used as part of a comprehensive treatment plan .

Data Table: Summary of Biological Activities

Q & A

Q. What established biochemical mechanisms of action of Norbudrine have been validated in preclinical models, and what experimental methodologies are recommended for replication?

Answer:

- Mechanistic Studies : Use receptor binding assays (e.g., radioligand displacement) to identify target affinity and enzyme activity assays (e.g., spectrophotometry) to quantify inhibition/activation kinetics .

- Validation : Employ knockout or siRNA-mediated gene silencing models to confirm target specificity. Competitive binding assays with known ligands can further validate interaction sites .

- Controls : Include positive controls (e.g., reference agonists/antagonists) and negative controls (e.g., vehicle-only treatments) to isolate this compound-specific effects .

Q. What standardized in vitro assays are most reliable for assessing this compound’s pharmacological activity across different cell lines?

Answer:

- High-Throughput Screening (HTS) : Use fluorescence-based or luminescence assays (e.g., cAMP detection) to evaluate dose-response relationships. Ensure consistency by adhering to IC₅₀/EC₅₀ calculation protocols .

- Dose-Response Curves : Apply nonlinear regression models (e.g., four-parameter logistic curves) to quantify potency and efficacy. Normalize data to baseline activity in untreated controls .

Q. How can researchers ensure reproducibility in this compound’s pharmacokinetic (PK) profiling across animal models?

Answer:

- Standardized Protocols : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for plasma concentration measurements. Document extraction efficiency and matrix effects to minimize variability .

- Cross-Species Calibration : Validate assays using spiked samples from each species (e.g., rodents vs. non-human primates) to account for interspecies metabolic differences .

Advanced Research Questions

Q. How should researchers design studies to resolve contradictions in this compound’s reported efficacy across in vivo disease models (e.g., cardiovascular vs. neurological)?

Answer:

- Systematic Review : Conduct a meta-analysis of existing studies to identify confounding variables (e.g., dosing regimens, animal strain differences). Use PRISMA guidelines to ensure transparency .

- Controlled Replication : Design a multi-arm study comparing this compound’s effects under standardized conditions (e.g., uniform anesthesia, temperature, and circadian timing) .

- Data Harmonization : Apply mixed-effects models to account for inter-study variability and isolate model-specific responses .

Q. What advanced statistical approaches are recommended for analyzing nonlinear dose-response relationships in this compound’s toxicity studies?

Answer:

- Nonlinear Regression : Use Bayesian hierarchical models to estimate uncertainty in threshold doses (e.g., NOAEL/LOAEL). Incorporate covariates like body weight and sex .

- Time-to-Event Analysis : Apply Cox proportional hazards models for longitudinal toxicity data, adjusting for censored observations .

Q. How can interspecies variability in this compound’s metabolism be addressed to improve translational relevance?

Answer:

- Allometric Scaling : Predict human PK parameters using species-specific scaling exponents for clearance and volume of distribution .

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate in vitro hepatic microsomal stability data with species-specific physiological parameters (e.g., blood flow rates) .

Q. What ethical and methodological challenges arise in designing early-phase human trials for this compound, and how can they be mitigated?

Answer:

- Risk Assessment : Conduct preclinical toxicity screens (e.g., hERG assay for cardiotoxicity) to justify safe starting doses. Reference FDA/EMA guidelines for first-in-human trials .

- Informed Consent : Develop participant materials that transparently address potential risks (e.g., metabolite accumulation in renal impairment) and include data safety monitoring boards (DSMBs) .

Data Presentation and Validation

-

Tables :

Parameter In Vitro Assay In Vivo Model Statistical Model Potency (EC₅₀) cAMP assay Rodent hypertension Four-parameter logistic curve Metabolic Half-life Hepatic microsomes Non-human primate Non-compartmental analysis -

Reproducibility : Share raw datasets and analysis code via repositories like Zenodo or Figshare, adhering to FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.